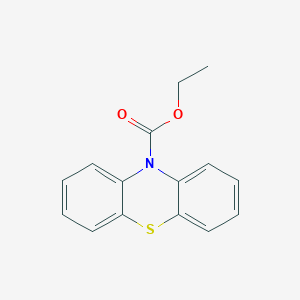

ethyl 10H-phenothiazine-10-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl phenothiazine-10-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-2-18-15(17)16-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKBBCHBTPXNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR Spectral Analysis of Ethyl 10H-Phenothiazine-10-carboxylate

¹³C NMR Spectral Analysis

Similarly, a ¹³C NMR spectrum would provide valuable information on the carbon skeleton. One would anticipate signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the twelve carbons of the phenothiazine (B1677639) ring system. The chemical shifts would be indicative of their electronic environment. Despite the theoretical expectation, no experimentally obtained ¹³C NMR data for this compound has been found in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group would be a key diagnostic feature, typically appearing in the region of 1720-1740 cm⁻¹. Other expected absorptions would include C-H stretching from the aromatic and aliphatic portions, C-N stretching, C-S stretching, and aromatic C=C bending vibrations. Specific IR spectra for this compound are not available in the searched databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenothiazine core is known to exhibit characteristic absorption bands corresponding to π-π* transitions. The position and intensity of these bands can be influenced by substituents. For this compound, one would expect to observe absorption maxima related to the conjugated system of the phenothiazine rings. However, no specific UV-Vis absorption data for this compound could be located.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C15H13NO2S), the expected molecular weight is approximately 271.07 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation analysis would likely reveal the loss of the ethoxy group (-OCH2CH3) or the entire ethyl carboxylate group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. No specific mass spectrometry data, including molecular ion peak or fragmentation patterns, for this compound are available.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and information about the conformation of the phenothiazine ring system, which is typically folded along the N-S axis, as well as the orientation of the ethyl carboxylate group. There are no published crystallographic data for this compound.

Theoretical and Computational Studies of Ethyl 10h Phenothiazine 10 Carboxylate and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study phenothiazine (B1677639) derivatives, providing valuable information about their geometry, electronic properties, and reactivity. samipubco.comresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For phenothiazine and its derivatives, a key structural feature is the non-planar "butterfly" structure of the tricyclic core. mdpi.com The degree of this bending can be influenced by the nature of the substituent at the N10 position. In the case of ethyl 10H-phenothiazine-10-carboxylate, the bulky carboxylate group at the nitrogen atom is expected to significantly influence the butterfly angle. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can precisely calculate bond lengths, bond angles, and dihedral angles of the optimized geometry. nih.govresearchgate.net

Electronic structure analysis provides insights into the distribution of electrons within the molecule. For phenothiazine derivatives, the electronic properties are crucial for their biological activity. The presence of the sulfur and nitrogen heteroatoms in the central ring, along with the electron-withdrawing ethyl carboxylate group at the N10 position, modulates the electron density across the phenothiazine scaffold. DFT calculations can map this electron distribution, highlighting regions of high and low electron density, which are important for understanding intermolecular interactions. researchgate.net

Representative Optimized Geometrical Parameters for a Phenothiazine Analogue

| Parameter | Bond Length (Å) / Angle (°) |

| C-S Bond Length | 1.77 |

| C-N Bond Length | 1.42 |

| Butterfly Angle | 145 |

| N-C=O Angle | 120 |

| O=C-O Angle | 125 |

Note: The data in this table is representative for a phenothiazine analogue and may not be the exact values for this compound. The specific values would need to be calculated for this particular molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. samipubco.comresearchgate.net

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring, particularly on the sulfur and nitrogen atoms. The LUMO, on the other hand, is often distributed over the aromatic rings and any electron-withdrawing substituents. In this compound, the ethyl carboxylate group would be expected to influence the energy and distribution of the LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity. samipubco.comresearchgate.net DFT calculations can accurately predict the energies of these orbitals and visualize their spatial distribution.

Representative FMO Energies for a Phenothiazine Analogue

| Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Note: The data in this table is representative for a phenothiazine analogue and may not be the exact values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green regions represent neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the sulfur atom, making these sites potential targets for electrophiles. The area around the hydrogen atoms of the aromatic rings would likely show positive potential. This information is crucial for understanding how the molecule interacts with biological macromolecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals. These interactions contribute to the stability of the molecule.

In the context of this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the aromatic rings and the carboxylate group. This analysis can reveal the nature of the intramolecular interactions that stabilize the molecule's conformation and influence its electronic properties.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., enzyme inhibition, receptor binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at the molecular level. ekb.egfrontiersin.org

For this compound and its analogues, molecular docking simulations can be used to predict their binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. samipubco.comresearchgate.net Phenothiazine derivatives have been shown to interact with a range of targets, including dopamine (B1211576) receptors, acetylcholinesterase, and various kinases. samipubco.comekb.eg

The docking process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations and orientations. The results of molecular docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-receptor complex. ekb.eg For instance, the phenothiazine ring can engage in hydrophobic and pi-pi interactions with aromatic amino acid residues in the binding pocket, while the carboxylate group of this compound could form hydrogen bonds with polar residues. ekb.eg

Representative Molecular Docking Results for a Phenothiazine Analogue with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Phe290, Tyr334, Trp84 |

| Types of Interactions | Hydrophobic, Pi-Pi Stacking, Hydrogen Bond |

Note: The data in this table is representative and illustrates the type of information obtained from a molecular docking study. The specific values and interacting residues would depend on the specific target protein and ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ubbcluj.ronih.gov QSAR models are developed by correlating various molecular descriptors (physicochemical, electronic, and steric properties) with the observed biological activity. researchgate.neteurekaselect.com

For phenothiazine derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antipsychotic, antihistaminic, and anticancer effects. ubbcluj.ronih.gov These models can help in predicting the activity of new, unsynthesized compounds and in optimizing the structure of existing compounds to enhance their desired activity.

A QSAR study on a series of phenothiazine analogues, including compounds structurally related to this compound, would involve calculating a wide range of molecular descriptors. These could include descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and steric properties (e.g., molecular weight, volume). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that can predict the biological activity. The predictive power of the QSAR model is assessed using various validation techniques. ubbcluj.ro While a specific QSAR model for this compound is not detailed, the general principles of QSAR are applicable to this class of compounds.

Non-Linear Optical (NLO) Properties Prediction

The exploration of organic molecules for applications in non-linear optics (NLO) is a burgeoning field of materials science, driven by the potential for their use in advanced technologies such as optical data storage, signal processing, and biophotonics. Phenothiazine and its derivatives have emerged as a promising class of compounds in this regard, owing to their unique electronic structure. The non-planar, butterfly-like conformation of the phenothiazine core, combined with the electron-donating character of the nitrogen and sulfur heteroatoms, provides a versatile scaffold for tuning NLO properties through chemical modification.

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO behavior of molecules. These methods allow for the calculation of key parameters that govern the NLO response, including the dipole moment (μ), linear polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ, respectively). A large hyperpolarizability value is indicative of a strong NLO response.

While direct computational studies on the non-linear optical properties of this compound are not extensively reported in the literature, the NLO properties can be inferred and predicted based on theoretical investigations of analogous phenothiazine derivatives. The introduction of an ethyl carboxylate group at the N-10 position of the phenothiazine ring system is expected to significantly influence its electronic and optical characteristics. This substituent is generally considered to be electron-withdrawing, a feature that has been shown to be a critical determinant of the NLO response in many organic chromophores.

Research on other phenothiazine derivatives has consistently demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can lead to a substantial enhancement of the NLO response. This donor-π-acceptor (D-π-A) architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating large hyperpolarizabilities. In the case of this compound, the phenothiazine core can act as the electron donor, while the N-10 ethyl carboxylate group functions as the acceptor.

Computational studies on various N-substituted phenothiazines have provided valuable insights. For instance, the introduction of different substituents at the N-10 position has been shown to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). An electron-withdrawing group, such as the ethyl carboxylate, is predicted to lower the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap. A smaller energy gap is often correlated with a larger hyperpolarizability and thus a more significant NLO effect.

Furthermore, the magnitude of the dipole moment is a crucial factor. The presence of the polar ethyl carboxylate group is expected to induce a significant dipole moment in the molecule. Theoretical studies on similar systems have shown a direct relationship between the ground-state dipole moment and the first hyperpolarizability.

While specific calculated values for this compound are not available, we can examine data from related phenothiazine derivatives to anticipate its potential NLO performance. The following table includes theoretical data for various phenothiazine analogues, illustrating the impact of different substitution patterns on their NLO properties.

| Compound/System | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Phenothiazine | DFT/B3LYP | 2.15 | 238.9 | 134.7 |

| 10-Methylphenothiazine | DFT/B3LYP | 2.33 | 258.4 | 198.2 |

| 10-Acetylphenothiazine | DFT/B3LYP | 4.12 | 269.1 | 456.3 |

| 3,7-Dinitrophenothiazine | DFT/B3LYP | 7.89 | 302.5 | 1287.9 |

Note: The data in this table is illustrative and sourced from various computational studies on phenothiazine derivatives. The exact values can vary depending on the computational method and basis set used.

Based on the trends observed in these analogues, it is reasonable to predict that this compound would exhibit a significantly larger first hyperpolarizability (β) compared to the unsubstituted phenothiazine. The electron-withdrawing nature of the N-10 ethyl carboxylate group would enhance the intramolecular charge transfer characteristics, leading to a more pronounced NLO response. The expected increase in the dipole moment would further contribute to this effect.

Investigations into this compound Remain Limited

Extensive investigation into the specific biological activities of this compound has yielded limited publicly available data. While the broader class of phenothiazine derivatives is well-documented for a wide range of pharmacological effects, including antimicrobial and antioxidant properties, specific research detailing the efficacy of the ethyl ester derivative is not prominently featured in accessible scientific literature.

Phenothiazines, as a chemical class, are known to possess a tricyclic scaffold that imparts significant biological activity. nih.govnih.gov Derivatives have been explored for their potential as antibacterial, antifungal, and antitubercular agents. nih.govresearchgate.net However, the functional group attached to the nitrogen atom at position 10 of the phenothiazine ring plays a crucial role in determining the specific potency and spectrum of activity.

General studies on phenothiazines confirm their action against various microbes, often attributing this to mechanisms like the disruption of cellular membranes and the inhibition of efflux pumps, which are responsible for multidrug resistance. nih.gov Similarly, the antioxidant potential of phenothiazine derivatives has been noted, generally linked to the electron-donating capacity of the core structure. nih.gov

Consequently, a detailed, data-driven analysis for each subsection of the requested article cannot be provided. The available information is confined to the general properties of the parent class of compounds rather than the specific this compound molecule.

Investigations into Biological Activities Excluding Human Clinical Trials

Antioxidant Properties and Mechanisms

Inhibition of Lipid Peroxidation and Related Oxidative Processes

The substitution at the N-10 position of the phenothiazine (B1677639) core is a critical determinant of its antioxidant activity. Research into a series of N10-carbonyl-substituted phenothiazines has identified them as potent inhibitors of lipid peroxidation. nih.govdovepress.com These compounds function by preventing the oxidative degradation of lipids, a key process in a form of regulated cell death known as ferroptosis. dovepress.com

One study identified a representative N10-carbonyl-substituted phenothiazine, N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide, which demonstrated the ability to completely inhibit oxidative damage in organotypic hippocampal slice cultures. dovepress.com This particular derivative was found to be 30- to 100-fold more potent than the standard vitamin E analog, Trolox. dovepress.com The high potency of this class of N-substituted phenothiazine compounds is a significant finding, as earlier studies had suggested that substitution at the N-10 position could render the molecule less active as a lipid peroxidation inhibitor. nih.gov The potent antioxidant activity of these N10-carbonyl derivatives suggests their potential therapeutic utility in conditions associated with oxidative stress. nih.govdovepress.com

Effects on Enzymatic Antioxidant Systems

The primary mechanism by which N10-carbonyl-substituted phenothiazines prevent ferroptosis is through the inhibition of lipid peroxidation. dovepress.comnih.gov This action is intrinsically linked to the cellular enzymatic antioxidant systems designed to neutralize lipid hydroperoxides. A central regulator in this defense is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4). nih.gov GPX4, in conjunction with glutathione (GSH), plays a crucial role in reducing lipid hydroperoxides within biological membranes, thereby preventing the chain reactions of lipid peroxidation and subsequent ferroptotic cell death. nih.gov While direct studies on ethyl 10H-phenothiazine-10-carboxylate's effect on specific antioxidant enzymes are not extensively documented, its role as a potent lipid peroxidation inhibitor suggests an interaction with the GPX4-mediated antioxidant pathway. By preventing the formation of lipid peroxyl radicals, these compounds reduce the substrate load on the GPX4 system, effectively protecting cells from oxidative damage. nih.gov

In Vitro Anti-Inflammatory Activities

The inflammatory response is mediated by complex enzymatic pathways, primarily involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which metabolize arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net Compounds capable of dually inhibiting both COX and LOX pathways are considered promising anti-inflammatory agents as they can offer broad-spectrum activity with potentially improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govgoogle.com While the phenothiazine scaffold has been explored for various biological activities, specific in vitro data detailing the inhibitory activity of this compound or other N10-carbonyl derivatives against COX-1, COX-2, or 5-LOX enzymes is not extensively available in the current scientific literature.

Anticancer and Antiproliferative Studies in Cell Lines

The cytotoxic potential of N-10 substituted phenothiazine derivatives has been evaluated against various cancer cell lines. While specific data for this compound is limited, studies on structurally related compounds provide insight into the activity of this class. For instance, phenothiazine derivatives featuring tri(ethylene glycol) and poly(ethylene glycol) chains at the N-10 position have demonstrated selective cytotoxicity.

One such derivative, 10-(triethylene glycol)-10H-phenothiazine-3-carbaldehyde (PTF), showed significant cytotoxic effects against several human cancer cell lines, with a particularly potent effect on the HeLa (cervical cancer) cell line. Another related compound, 10-(methoxy poly(ethylene glycol))-10H-phenothiazine (PP), also exhibited selective cytotoxicity against HeLa and MeWo (skin cancer) cells compared to normal fibroblast cells. These findings indicate that modifications at the N-10 position of the phenothiazine ring can yield compounds with notable and selective anticancer activity in vitro.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 10-(triethylene glycol)-10H-phenothiazine-3-carbaldehyde (PTF) | HeLa (Cervical Cancer) | 15 | nih.gov |

| 10-(triethylene glycol)-10H-phenothiazine-3-carbaldehyde (PTF) | HepG2 (Liver Cancer) | 52 | nih.gov |

| 10-(triethylene glycol)-10H-phenothiazine-3-carbaldehyde (PTF) | CT-26 (Colon Carcinoma) | 63 | nih.gov |

| 10-(methoxy poly(ethylene glycol))-10H-phenothiazine (PP) | HeLa (Cervical Cancer) | 229.1 | nih.gov |

| 10-(methoxy poly(ethylene glycol))-10H-phenothiazine (PP) | MeWo (Skin Cancer) | 251.9 | nih.gov |

| 10H-3,6-Diazaphenothiazine (PTZ) | A2780 (Ovarian Cancer) | 0.62 | dovepress.commdpi.com |

Phenothiazine derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, a key strategy in cancer therapy. Studies on the related compound 10H-3,6-diazaphenothiazine (a structural analog where benzene (B151609) rings are replaced by pyridine (B92270) rings) revealed that it can induce cell cycle arrest. dovepress.com Specifically, treatment of A2780 ovarian cancer cells with this compound resulted in a significant arrest of cell proliferation at the G2/M phase. dovepress.commdpi.com This accumulation of cells in the G2/M phase was dose-dependent and corresponded with a decrease in the population of cells in the G0/G1 phase, indicating a cytostatic effect that prevents cells from completing mitosis. dovepress.com

The mechanism by which phenothiazine derivatives induce cell cycle arrest involves the modulation of key regulatory proteins. The progression through the cell cycle is controlled by cyclin-dependent kinases (CDKs), which are themselves regulated by cyclin proteins and CDK inhibitors (CKIs). nih.gov Research on the aforementioned 10H-3,6-diazaphenothiazine demonstrated that its activity is linked to the upregulation of the CDKN1A gene. dovepress.com This gene encodes the p21 protein, a potent CKI. dovepress.com The p21 protein binds to and inhibits the activity of cyclin-CDK complexes, such as Cyclin E-CDK2, thereby halting the cell cycle and preventing DNA replication and cell division. nih.gov The upregulation of CDKN1A provides a clear molecular basis for the observed G2/M phase arrest induced by this class of phenothiazine derivatives. dovepress.com

Central Nervous System (CNS) Related Activities in Animal Models and In Vitro

Phenothiazine derivatives have been investigated for their potential as anticonvulsant agents. Studies utilizing chemically-induced seizure models in animals provide insight into their mechanisms of action. Specifically, amino acid derivatives attached to the phenothiazine scaffold have been screened for their ability to protect against seizures induced by chemical convulsants like strychnine (B123637) and thiosemicarbazide (B42300). e-journals.inresearchgate.net

In one such study, synthesized phenothiazine amino acid derivatives were administered to albino mice at a dose of 30 mg/kg. e-journals.inresearchgate.net These compounds demonstrated protective effects against seizures induced by both strychnine (20 mg/kg) and thiosemicarbazide (20 mg/kg) for up to two hours post-administration. e-journals.inresearchgate.net The activity against strychnine-induced seizures suggests a possible mechanism involving the modulation of the glycine (B1666218) receptor. e-journals.in The effectiveness against thiosemicarbazide-induced convulsions points to a potential interaction with the GABAergic system, as thiosemicarbazide is known to inhibit GABA synthesis.

The table below summarizes the anticonvulsant screening results for these phenothiazine derivatives.

| Seizure Model | Inducing Agent | Test Dose of Compound | Observation | Potential Mechanism | Citation |

| Chemo-shock | Strychnine | 30 mg/kg | Protection against seizures for up to 2 hours. | Modulation of glycine receptor. | e-journals.in |

| Chemo-shock | Thiosemicarbazide | 30 mg/kg | Protection against seizures for up to 2 hours. | GABAergic system modulation. | e-journals.inresearchgate.net |

| Chemo-shock | 4-Aminopyridine | 30 mg/kg | Protection observed only up to 15 minutes. | K+ channel antagonism. | e-journals.in |

It was noted that derivatives substituted with glycine were among the more potent anticonvulsants in these models. e-journals.in These findings underscore the potential of the phenothiazine structure as a template for developing new anticonvulsant drugs. e-journals.in

Phenothiazine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key strategy in the management of Alzheimer's disease. researchgate.net

In vitro studies on novel synthesized phenothiazines have demonstrated their cholinesterase modulatory activities. nih.gov One study screened new derivatives for their effects in liver cancer cells and their toxicity and neuromodulatory activity in zebrafish larvae, an organism suitable for this type of screening. nih.gov The research identified specific phenothiazine compounds that exhibited significant cholinesterase modulatory effects and, in one case, significant inhibition of cholinesterase activity in the zebrafish model. nih.gov This suggests that the phenothiazine scaffold can be modified to produce compounds with potent AChE inhibitory activity. While direct IC50 values for this compound were not detailed, the activity of related compounds supports the potential of this chemical class. For example, some phenothiazine derivatives have shown AChE inhibitory activity comparable to the reference drug rivastigmine. researchgate.net

The primary mechanism for the antipsychotic effect of many phenothiazine drugs is their antagonistic activity at dopamine (B1211576) receptors, particularly the D2 subtype. nih.govfrontiersin.org The binding affinities of various phenothiazine compounds and their metabolites to rat brain dopamine D2 receptors have been extensively studied. nih.gov

Research shows that parent phenothiazine drugs like chlorpromazine (B137089) and fluphenazine, along with their ring-hydroxylated and N-demethylated metabolites, have significant affinity for D2 receptors. nih.gov In contrast, the ring sulfoxide (B87167) metabolites of these drugs are generally inactive in binding assays. nih.gov The affinity for D2 receptors is often much higher than for other receptors like α2-adrenoceptors. nih.gov The affinity of a drug for the D2 receptor is a critical factor in its therapeutic effect and potential side effects. nih.gov Some studies have also investigated binding to D4 receptors, finding that several typical antipsychotic phenothiazines have high affinities (Ki < 20 nM) for this receptor subtype as well. northwestern.edu

The following table presents the in vitro binding affinities (Ki, nM) of selected phenothiazine derivatives for the dopamine D2 receptor.

| Compound | Dopamine D2 Receptor Binding Affinity (Ki, nM) | Citation |

| Chlorpromazine | 10 | nih.gov |

| Fluphenazine | 0.9 | nih.gov |

| Perphenazine | 1.1 | nih.gov |

| Levomepromazine | 11 | nih.gov |

| Methoxypromazine | 120 | nih.gov |

| 7-Hydroxychlorpromazine | 15 | nih.gov |

| Nor1-chlorpromazine | 30 | nih.gov |

Lower Ki values indicate higher binding affinity.

These data demonstrate that modifications to the phenothiazine core and its side chain significantly influence dopamine receptor binding, which is central to their pharmacological profile in the CNS. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 10h Phenothiazine 10 Carboxylate Derivatives

Influence of Substituents on the Phenothiazine (B1677639) Ring on Biological Activities

The biological activity of phenothiazine derivatives is profoundly influenced by the nature and position of substituents on the tricyclic ring system. nih.govnih.gov Research has consistently shown that modifications at the C-2 position are particularly critical in dictating the pharmacological profile of these compounds.

Electron-withdrawing groups, such as trifluoromethyl (-CF3) and chlorine (-Cl), when introduced at the C-2 position of the phenothiazine nucleus, have been shown to enhance various biological activities, including antiproliferative and anti-multidrug resistance (MDR) effects. nih.govnih.gov For instance, in a series of phenothiazine derivatives, the anti-MDR activity was found to increase in the order of -H < -Cl < -CF3 at the C-2 position. nih.gov This suggests that the electronic properties of the substituent play a crucial role in the interaction with biological targets. Increased lipophilicity conferred by these substituents is also a key factor, facilitating the penetration of cell membranes. nih.gov Conversely, the introduction of hydrophilic groups, such as a hydroxyl (-OH) group, has been observed to decrease the potency of phenothiazine compounds in inhibiting calmodulin (CaM) activity and MDR. nih.gov

The antitumor activity of phenothiazines is also significantly affected by C-2 substitution. A trifluoromethyl group at this position has been associated with potent antitumor effects. nih.gov The nature of the substituent at C-2 can also dictate the specific cellular pathways that are modulated. For example, derivatives with a -Cl atom have shown the greatest potential in inhibiting protein kinase C (PKC) activity, while a -CF3 group at the same position diminished this particular activity. nih.gov

The following table summarizes the influence of various substituents at the C-2 position of the phenothiazine ring on different biological activities.

Table 1: Influence of C-2 Substituents on the Biological Activities of Phenothiazine Derivatives

| Substituent at C-2 | Biological Activity | Effect |

|---|---|---|

| -CF3 | Anti-MDR Activity | Increased Potency nih.gov |

| -Cl | Anti-MDR Activity | Increased Potency nih.gov |

| -H | Anti-MDR Activity | Lower Potency nih.gov |

| -OH | Calmodulin (CaM) Inhibition | Decreased Potency nih.gov |

| -OH | MDR Inhibition | Decreased Potency nih.gov |

| -Cl | Protein Kinase C (PKC) Inhibition | Greatest Potential nih.gov |

| -CF3 | Protein Kinase C (PKC) Inhibition | Diminished Activity nih.gov |

| -SO2NR2 | Antipsychotic Activity | Intensified Activity if-pan.krakow.pl |

| -CF3 | Antipsychotic Activity | Intensified Activity if-pan.krakow.pl |

| -CO-CH3 | Antipsychotic Activity | Intensified Activity if-pan.krakow.pl |

| -Cl | Antipsychotic Activity | Intensified Activity if-pan.krakow.pl |

Role of the Ester Moiety in Modulating Biological Activity and Interaction Profiles

The introduction of an ester moiety at the N-10 position of the phenothiazine scaffold, as seen in ethyl 10H-phenothiazine-10-carboxylate, represents a significant departure from the traditional aminoalkyl side chains found in classical phenothiazine drugs. researchgate.net This modification has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity and interaction profiles.

The ester group, being a carbonyl-containing functional group, can participate in hydrogen bonding interactions with biological targets. nih.gov This is a crucial feature that can influence the binding affinity and selectivity of the compound. Furthermore, the ester can be metabolically labile, susceptible to hydrolysis by esterases in the body. This opens up the possibility of designing phenothiazine-10-carboxylates as prodrugs, where the active form of the drug is released in a controlled manner. nih.gov

Studies on N-acylphenothiazines have shown that the nature of the acyl group can significantly affect cytotoxic activity. nih.gov While direct SAR studies on a series of this compound derivatives with varying ester groups are limited, research on related N-10-carbonyl-substituted phenothiazines provides valuable insights. For instance, N10-carbonyl-substituted phenothiazines have been identified as potent inhibitors of lipid peroxidation and associated nitric oxide consumption, offering protection against oxidative stress in brain tissue. nih.gov

Significance of the Tricyclic Phenothiazine Scaffold for Pharmacological Effect

The tricyclic phenothiazine core is the foundational pharmacophore responsible for the broad spectrum of biological activities exhibited by this class of compounds. nih.govmdpi.com This rigid, butterfly-shaped structure provides a specific three-dimensional arrangement of aromatic rings and heteroatoms that is crucial for interaction with various biological macromolecules.

The non-planar conformation of the phenothiazine ring system is a key determinant of its pharmacological properties. nih.gov This unique geometry allows for specific interactions with receptor binding sites and enzyme active sites that are not possible with planar aromatic systems. The tricyclic scaffold itself contributes to the lipophilicity of the molecule, enabling it to traverse cellular membranes and reach intracellular targets. if-pan.krakow.pl

The biological activity is not only dependent on the presence of the tricyclic system but also on its integrity and specific arrangement. Modifications that alter the fundamental tricyclic structure, such as the replacement of one of the benzene (B151609) rings with a different heterocyclic ring (e.g., pyridine (B92270) to form azaphenothiazines), can lead to significant changes in biological activity, often resulting in compounds with potent anticancer effects. nih.govmdpi.com This underscores the critical role of the specific electronic and steric properties of the dibenzothiazine core.

The phenothiazine scaffold serves as a versatile template for the development of drugs targeting a wide array of biological processes, including those involved in cancer, psychosis, and microbial infections. researchgate.net The ability to modify the scaffold at various positions allows for the fine-tuning of its pharmacological profile to achieve desired therapeutic effects.

Correlation between Structural Features and Specific Mechanistic Pathways

The diverse biological activities of phenothiazine derivatives stem from their ability to interact with multiple cellular targets and modulate various signaling pathways. The specific structural features of these molecules dictate which pathways are affected and to what extent.

For instance, the antipsychotic effects of many phenothiazine derivatives are attributed to their ability to block dopamine (B1211576) receptors in the central nervous system. if-pan.krakow.pl The structural similarity between the phenothiazine pharmacophore and dopamine allows for competitive antagonism at these receptors. slideshare.net Key structural requirements for this activity include an electron-withdrawing group at the C-2 position and a three-carbon chain separating the N-10 atom from a terminal tertiary amino group. slideshare.net

In the context of anticancer activity, phenothiazines have been shown to induce apoptosis, inhibit cell proliferation, and reverse multidrug resistance. nih.govmdpi.com The ability to inhibit P-glycoprotein (P-gp), a key efflux pump responsible for MDR, is a significant mechanistic pathway for certain phenothiazine derivatives. The structural features that enhance anti-MDR activity include increased hydrophobicity through substituents like -CF3 on the phenothiazine ring and the nature of the N-10 side chain. nih.gov

Furthermore, some N-acylphenothiazines have been shown to exert their cytotoxic effects through mechanisms that may not be directly mediated by radical formation, suggesting alternative pathways of action for this subclass of phenothiazines. nih.gov The correlation between specific structural features and the engagement of particular mechanistic pathways is a critical area of ongoing research, aiming to develop more selective and effective phenothiazine-based therapeutic agents.

The following table provides a summary of the correlation between structural features of phenothiazine derivatives and the mechanistic pathways they influence.

Table 2: Correlation between Structural Features and Mechanistic Pathways of Phenothiazine Derivatives

| Structural Feature | Mechanistic Pathway | Biological Effect |

|---|---|---|

| Electron-withdrawing group at C-2, three-carbon chain at N-10 with a terminal tertiary amine | Dopamine Receptor Blockade | Antipsychotic if-pan.krakow.plslideshare.net |

| Hydrophobic substituent (e.g., -CF3) at C-2 | P-glycoprotein (P-gp) Inhibition | Anti-Multidrug Resistance nih.govnih.gov |

| N-acyl group at N-10 | Non-radical mediated cytotoxicity | Anticancer nih.gov |

| Tricyclic phenothiazine scaffold | Inhibition of Calmodulin (CaM) | Various, including antiproliferative nih.gov |

| Tricyclic phenothiazine scaffold | Inhibition of Protein Kinase C (PKC) | Various, including modulation of cell signaling nih.gov |

Derivatives and Analogues of Ethyl 10h Phenothiazine 10 Carboxylate

Alkyl Phenothiazine (B1677639) Carboxylates

Alkyl phenothiazine carboxylates are a class of compounds where an alkoxycarbonyl group is attached to the nitrogen atom (N-10) of the phenothiazine ring. The parent compound of the title, ethyl 10H-phenothiazine-10-carboxylate, is a key example. The general synthesis for these derivatives involves the N-acylation of 10H-phenothiazine. This is typically achieved by reacting phenothiazine with an appropriate alkyl chloroformate in the presence of a base.

While specific research detailing a wide variety of alkyl chains on the carboxylate group is not extensively documented in the provided sources, the fundamental synthetic route is well-established for N-substitution. For instance, the synthesis of related N-acyl derivatives, such as 10-carbonyl chlorides, serves as a common strategy to create precursors for a multitude of other derivatives. acs.org The nature of the alkyl group (e.g., methyl, ethyl, propyl) can influence the molecule's physicochemical properties, such as lipophilicity and steric profile, although detailed structure-activity relationship studies for this specific class are not broadly available in the reviewed literature. One database does list methyl 10H-phenothiazine-1-carboxylate, a positional isomer where the functional group is on the aromatic ring rather than the nitrogen. chemsynthesis.com

Phenothiazine Derivatives with Modified N-Substituents

A primary strategy for creating phenothiazine analogues involves modifying the substituent at the N-10 position. nih.gov This has led to the development of compounds with a wide array of functionalities replacing the ethyl carboxylate group.

N-Acyl and N-Carboxamide Derivatives: A common modification is the introduction of different acyl groups. For example, N-acetyl and N-chloroacetyl phenothiazines can be synthesized by reacting phenothiazine with the corresponding acyl chlorides. researchgate.net The N-chloroacetyl derivative is a versatile intermediate that can be further reacted with amines to yield a series of 10-substituted phenothiazines. researchgate.net A broad range of novel N-carboxamides has been prepared from intermediate PTZ 10-yl acyl chlorides, which were then screened for various biological activities. acs.org

N-Alkyl Derivatives: Simple N-alkylation of the phenothiazine nitrogen leads to another significant class of derivatives. nih.gov 10-Methyl-10H-phenothiazine is a well-characterized example, featuring a non-planar butterfly structure with a dihedral angle of 39.53 (10)° between the two benzene (B151609) rings. researchgate.net

N-Heterocyclic Derivatives: The phenothiazine nitrogen can also be used as an attachment point for more complex heterocyclic systems. In one synthetic pathway, 10H-phenothiazine was first treated with chloroacetyl chloride, then with hydrazine (B178648) hydrate, to form a hydrazide intermediate. researchgate.net This intermediate was subsequently used to construct N-10 substituted triazine rings. researchgate.net

N-Phosphoryl Derivatives: Phosphorylation of the N-10 position represents another modification route. The synthesis of O,O-diethyl (10H-phenothiazine-10-yl)phosphonate has been reported, although the resulting N-phosphorylated phenothiazines can be unstable. nih.gov A more stable example, 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, was successfully synthesized and isolated, illustrating a product of N-phosphorylation of phenothiazine. nih.gov

| N-10 Substituent Class | Example Substituent | Synthetic Precursor | Reference |

|---|---|---|---|

| N-Carboxamide | Varies (Aliphatic/Aromatic amines) | PTZ 10-yl acyl chloride | acs.org |

| N-Alkyl | -CH₃ | Phenothiazine + Methylating agent | researchgate.net |

| N-Heterocycle | 4-phenyl-1,2,4-triazine-3-thiol | N¹⁰-acetyl phenothiazine hydrazide | researchgate.net |

| N-Phosphoryl | -P(O)(OEt)₂ | Phenothiazine + Diethyl chlorophosphate | nih.gov |

Phenothiazine Derivatives with Substitutions on the Aromatic Rings

Functionalization of the two benzene rings of the phenothiazine core offers another avenue for creating derivatives. Research indicates that the 3 and 7 positions are the most reactive sites for substitution, which is attributed to the electron-donating effect of the nitrogen atom at position 10. nih.gov

Modern synthetic methods have enabled precise modifications of these aromatic rings:

C-H Functionalization: A significant advancement is the direct, site-selective C-H functionalization. For instance, a gold(I)-catalyzed carbene transfer reaction using a diazoalkane partner allows for regioselective functionalization of N-protected phenothiazines, primarily at the C-H bond para to the nitrogen atom. researchgate.net This method avoids the often-problematic reactivity at the heteroatoms. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Efficient metal-free SNAr conditions have been developed for the selective substitution of polyfluoroarenes with phenothiazine, yielding 10-phenylphenothiazine derivatives. mdpi.com These products can then undergo a second SNAr reaction to introduce further functional groups. mdpi.com

Introduction of Specific Groups: Various substituents have been successfully introduced onto the phenothiazine rings. A study details the synthesis of novel derivatives with –F, –Cl, and –CF₃ groups on the aromatic systems. acs.org The synthesis of 2-substituted phenothiazines can be achieved through multi-step sequences, for example, starting from bis-[2-nitro-4-(trifluoromethyl)phenyl]disulfide to ultimately yield 2-(trifluoromethyl)phenothiazine. google.com Additionally, formyl groups have been introduced, leading to phenothiazine-carboxaldehyde derivatives which are valuable intermediates for further condensation reactions. sphinxsai.com

| Substitution Position(s) | Substituent | Synthetic Method | Reference |

|---|---|---|---|

| 3, 7 | N'-Arylamino | Reaction with aromatic amines | nih.gov |

| para- to N | Arylacetate | Gold-catalyzed carbene transfer | researchgate.net |

| 2 | -CF₃ | Multi-step synthesis from substituted disulfide | google.com |

| 3 | -CHO | Formylation | sphinxsai.com |

| 2, 3, or 4 | -Cl, -CF₃ | Various | acs.orgnih.gov |

Hybrid Molecules Incorporating the Phenothiazine-Carboxylate Scaffold (e.g., phenothiazine–dithiocarbamate (B8719985) hybrids)

Molecular hybridization is a strategy that combines two or more distinct chemical scaffolds to create a new single molecule with potentially enhanced or synergistic properties. mdpi.com The phenothiazine core is a popular pharmacophore for this approach due to its inherent biological activities. mdpi.comresearchgate.net

A notable example is the creation of phenothiazine–dithiocarbamate hybrids . nih.gov These molecules were designed by linking the phenothiazine scaffold to a dithiocarbamate moiety. nih.gov A series of these hybrids were synthesized and evaluated for their in vitro anticancer activity against several cancer cell lines. nih.govnih.gov The research found that many of these hybrid compounds exhibited moderate to good growth inhibition. nih.gov The preliminary structure-activity relationship (SAR) suggested a synergistic effect between the phenothiazine skeleton and the dithiocarbamate moiety. nih.gov

One of the most potent compounds identified was 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate (compound 8a in the study), which showed an IC₅₀ value of 11.59 μM against PC-3 cells. mdpi.comnih.govnih.gov Mechanistic studies revealed that this compound could halt the cell cycle's progression at the G1 phase. nih.govnih.gov

| Compound | Substituent on Piperazine-1-carbodithioate | IC₅₀ (μM) against PC-3 cells | Reference |

|---|---|---|---|

| 8a | 4-ethyl | 11.59 | nih.gov |

| 8d | 4-propyl | 39.11 | nih.gov |

| 8g | 4-isopropyl | 90.51 | nih.gov |

| 8h | 4-butyl | 24.75 | nih.gov |

Beyond dithiocarbamates, the phenothiazine scaffold has been hybridized with numerous other chemical entities, including 1,2,3-triazoles, chalcones, amino acids, and indolizines, to explore a wide range of biological activities. mdpi.comresearchgate.netnih.gov For example, hybrids linking phenothiazine to a chalcone (B49325) structure have shown cytotoxicity in human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.gov Similarly, phenothiazine-1,2,3-triazole hybrids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. encyclopedia.pubnih.gov

Emerging Research Applications of Ethyl 10h Phenothiazine 10 Carboxylate Derivatives

Optoelectronic Devices and Photoluminescence

Derivatives of phenothiazine (B1677639) are increasingly recognized for their significant potential in optoelectronic applications, owing to their strong electron-donating nature and excellent thermal and electrochemical stability. rsc.orglew.ro These properties are crucial for the development of high-performance organic electronic devices. lew.ro The photoluminescence and electroluminescence of these molecules can be precisely adjusted by chemical modifications, making them ideal candidates for various components in optoelectronics. researchgate.net

One of the most promising areas is in Organic Light-Emitting Diodes (OLEDs) . Phenothiazine-based materials are used to create efficient emitters, particularly for challenging blue light emission. lew.ro By combining phenothiazine donor units with acceptor moieties, researchers have synthesized molecules that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for significantly higher efficiencies in OLEDs. researchgate.netnih.gov For instance, donor-acceptor-donor (D–A–D) triads using phenothiazine as the donor have achieved high external quantum efficiencies (EQEs) up to 16.8%, far exceeding the theoretical limit for conventional fluorescent emitters. nih.gov The introduction of a carboxyl group onto the phenothiazine core has also been shown to be an effective strategy for obtaining blue light emission. lew.ro

Furthermore, phenothiazine derivatives have been developed as superior hole injection layer (HIL) materials in OLEDs, demonstrating improved device lifetimes compared to standard materials. acs.org

Table 1: Performance of Selected Phenothiazine Derivatives in OLEDs

| Derivative Type | Role | Max. External Quantum Efficiency (EQE) | Emission Color/Peak | Reference |

|---|---|---|---|---|

| Dibenzo[a,j]phenazine-Phenothiazine Triad | TADF Emitter | 16.8% | Orange | nih.gov |

| 10-ethyl-3-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-10H-phenothiazine (PHPPI) | Emitter (non-doped) | 4.14% | 496 nm | researchgate.net |

| 10-ethyl-3-(3-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-10H-phenothiazine (MPHPPI) | Emitter (doped) | 3.96% | Deep Blue (460 nm) | researchgate.net |

Photocatalysis and Sensors

The redox-active nature of the phenothiazine nucleus makes its derivatives effective as both photocatalysts and chemical sensors. nih.govresearchgate.net

As photocatalysts , phenothiazine-based organic dyes can drive organic transformations using visible light. nih.govsemanticscholar.orgresearchgate.net These compounds absorb light and facilitate reactions such as the oxidative coupling of primary amines at room temperature. nih.govresearchgate.net The electronic properties and catalytic activity can be tuned by adding different substituents to the phenothiazine structure. nih.gov More recently, phenothiazine sulfoxides, which are easily formed from the oxidation of phenothiazines, have been identified as active photocatalysts for the reductive activation of peroxides to generate complex organic molecules. researchgate.netacs.org

In the realm of sensors , phenothiazine's strong and regulatable fluorescence makes it an excellent building block for fluorescent probes. researchgate.net Researchers have designed and synthesized phenothiazine derivatives capable of selectively detecting various environmentally and biologically significant ions. For example, a phenothiazine-thiophene hydrazone derivative has been utilized as a fluorescence "On-Off" sensor for mercury ions (Hg²⁺). researchgate.net Other derivatives have been engineered to detect fluoride (B91410) (F⁻) and cyanide (CN⁻) ions, often with high sensitivity and selectivity, enabling detection in living cells. researchgate.netnih.govmdpi.com Another novel application is the development of a phenothiazine-based molecule for the light-activated detection of chloroform (B151607) and other chlorinated hydrocarbons, with a visual detection limit as low as 5 ppm. researchgate.netunito.it

Table 2: Phenothiazine Derivatives in Sensing Applications

| Derivative Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Phenothiazine-thiosemicarbazone | Hg²⁺ | Fluorescence Quenching | Nanomolar range | researchgate.net |

| Phenothiazine-thiosemicarbazone | F⁻ | Colorimetric/Fluorescence Change | - | researchgate.net |

| Phenothiazine-benzofuran conjugate | CN⁻ | Fluorescence Quenching (ICT) | - | nih.govmdpi.com |

Bioimaging Applications

The excellent photoluminescence properties and low toxicity of certain phenothiazine derivatives make them highly suitable for bioimaging. rsc.org They are being developed as fluorescent probes and photosensitizers for advanced diagnostic and therapeutic applications. mdpi.comnih.gov

Phenothiazine derivatives with aggregation-induced emission (AIE) characteristics have been shown to be effective fluorescent probes. mdpi.com These molecules can be efficiently internalized by cells, such as human mesenchymal stem cells, where they emit stable fluorescence for several days, allowing for long-term cell tracking. mdpi.com This capability is crucial for studying cell behavior and for developing cell-based therapies. mdpi.com

Furthermore, phenothiazine derivatives are being engineered as advanced contrast agents for other imaging modalities. By precisely modifying the molecular structure to induce a twisted intramolecular charge transfer (TICT) effect, researchers have created phenothiazine-based photoacoustic imaging (PAI) contrast agents. acs.org This design enhances photothermal conversion efficiency, leading to a significantly improved photoacoustic signal and better imaging contrast for in vivo applications. acs.org The ability to trace these compounds in biological systems has also been demonstrated in zebrafish, a common vertebrate model organism. nih.govnih.gov

Material Science Applications

Beyond the applications already discussed, derivatives of ethyl 10H-phenothiazine-10-carboxylate are finding use in other cutting-edge areas of material science, including data storage and anti-counterfeiting technologies. rsc.org

These applications often leverage the unique room temperature phosphorescence (RTP) properties exhibited by oxidized phenothiazine derivatives, such as phenothiazine 5-oxide and phenothiazine 5,5-dioxide. rsc.org Materials with long-lived emission lifetimes and high phosphorescence quantum yields are highly sought after for these technologies. rsc.org

Data Storage: The long-lasting phosphorescence of these materials could be used to develop novel optical recording devices. rsc.org

Anti-counterfeiting: The unique luminescent properties provide a secure and difficult-to-replicate signature. This makes them ideal for use in low-cost, high-security anti-counterfeiting technologies for currency, documents, and luxury goods. rsc.org

Polymers and Lubricants: Due to their ability to scavenge radicals, phenothiazines can act as antioxidants and polymerization inhibitors, protecting materials like polymers and lubricants from degradation. nih.gov

The development of these multi-purpose materials highlights the versatility of the phenothiazine core in creating novel functional materials for a wide range of technological applications. rsc.org

Corrosion Inhibition Studies

Phenothiazine and its derivatives have been identified as effective and environmentally friendly corrosion inhibitors for various metals and alloys. electrochemsci.orgdntb.gov.uaresearchgate.net Their efficacy stems from the presence of nitrogen and sulfur atoms, which act as adsorption centers, allowing the molecules to form a protective film on the metal surface. electrochemsci.orgekb.eg

Extensive research has demonstrated the ability of phenothiazine compounds to protect metals in aggressive acidic environments. For example, a study on two phenothiazinyl-thiazolyl-hydrazine derivatives, one of which was (E)-ethyl 2-(2-((10-ethyl-10H-phenothiazin-3-yl)methylene)hydrazinyl)thiazole-4-carboxylate (CxTP) , showed significant corrosion inhibition for carbon steel in a 1.0 M HCl solution. electrochemsci.org The inhibition efficiency of these compounds increases with concentration, with CxTP reaching an efficiency of 91.6% at a concentration of 150 µM. electrochemsci.org

Similarly, phenothiazine has proven to be an efficient inhibitor for bronze in synthetic acid rain, achieving over 91% efficiency at the 150 μM level. researchgate.net The adsorption of these inhibitor molecules on the metal surface typically follows the Langmuir isotherm model, indicating the formation of a stable monolayer that retards metal dissolution. electrochemsci.orgresearchgate.net

Table 3: Corrosion Inhibition Efficiency of Selected Phenothiazine Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|

| (E)-ethyl 2-(2-((10-ethyl-10H-phenothiazin-3-yl)methylene)hydrazinyl)thiazole-4-carboxylate (CxTP) | Carbon Steel | 1.0 M HCl | 91.6% at 150 µM | electrochemsci.org |

| (E)-10-ethyl-3-((2-(4-phenylthiazol-2-yl)hydrazono)methyl)-10H-phenothiazine (PhTP) | Carbon Steel | 1.0 M HCl | >90% | electrochemsci.org |

| Phenothiazine | Bronze | Synthetic Acid Rain (pH 5) | >91% at 150 µM | researchgate.net |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The future synthesis of ethyl 10H-phenothiazine-10-carboxylate and its analogs should prioritize the development of efficient, cost-effective, and environmentally benign methodologies. Traditional synthetic routes for N-acyl phenothiazines often rely on harsh reagents and solvents. researchgate.netresearchgate.net Modern synthetic chemistry offers a toolkit to overcome these limitations.

Future research should focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. Studies on other phenothiazine (B1677639) derivatives have shown that microwave irradiation can lead to higher yields in N-alkylation reactions compared to conventional heating. nih.gov

Green Catalysis: Investigating the use of solid acid catalysts, biocatalysts, or transition-metal catalysts under mild conditions could lead to more sustainable processes. These methods can enhance selectivity and reduce the generation of toxic waste.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This approach would be particularly beneficial for optimizing the N-carboxylation step.

Alternative Solvents: Exploring the use of ionic liquids or deep eutectic solvents could replace volatile and toxic organic solvents like benzene (B151609) or dimethylformamide (DMF), which are often used in phenothiazine chemistry. nih.govresearchgate.net

| Method | Traditional Approach | Proposed Future Direction | Potential Advantages |

| Heating | Conventional reflux heating | Microwave irradiation | Reduced reaction time, increased yield nih.gov |

| Catalysis | Stoichiometric strong bases (e.g., NaH) | Reusable solid catalysts, biocatalysts | Improved sustainability, easier purification |

| Solvents | Dry benzene, DMF | Green solvents (e.g., ionic liquids) | Reduced toxicity and environmental impact nih.gov |

| Process | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and consistency |

Deeper Mechanistic Elucidation of Observed Biological Activities (in non-human systems)

Phenothiazine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties. pharmacreations.comresearchgate.net However, the specific mechanisms of action are often complex and not fully understood. For this compound, future research must move beyond preliminary screening to a deeper mechanistic understanding in non-human biological systems.

Key research avenues include:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and in silico target screening to identify the specific proteins or enzymes that interact with the compound. nih.gov Cholinesterases have been identified as common targets for other phenothiazine derivatives. nih.gov

Pathway Analysis: Once targets are identified, investigating the downstream effects on cellular signaling pathways is crucial. This could involve studying impacts on apoptosis, cell cycle regulation, oxidative stress pathways, or inflammatory responses. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs of this compound with systematic modifications to the aromatic rings or the ester group. pharmacreations.comnih.gov Correlating these structural changes with biological activity will provide invaluable insights into the pharmacophore's key features. nih.gov This can reveal how modifications influence potency and selectivity. nih.gov

Advanced Computational Modeling for Predictive Design

In silico methods are indispensable tools for accelerating the drug discovery and development process. By leveraging computational power, researchers can predict the properties of molecules before they are synthesized, saving significant time and resources. Future work on this compound should extensively use these approaches.

Specific computational strategies include:

Molecular Docking: Simulating the interaction of this compound and its virtual derivatives with the active sites of known biological targets. orientjchem.orgekb.egmdpi.com This can predict binding affinity and interaction patterns, helping to prioritize which compounds to synthesize for in vitro testing. bilkent.edu.trresearchgate.net Docking studies have been successfully used to predict the binding of phenothiazine hybrids to targets like Bcr-Abl kinase and tubulin. ekb.eg

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com A robust QSAR model could predict the potency of novel, unsynthesized derivatives based on the this compound scaffold.

Density Functional Theory (DFT) Calculations: Using quantum mechanical methods to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can provide insights into its stability, antioxidant potential, and reaction mechanisms.

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Docking | Simulate binding to potential enzyme targets (e.g., cholinesterases, kinases). orientjchem.orgekb.egbilkent.edu.tr | Binding energy, key amino acid interactions, potential for inhibition. researchgate.net |

| QSAR | Model the relationship between structural features and observed bioactivity in a series of analogs. | Predictive equations for the activity of new, unsynthesized compounds. mdpi.com |

| Molecular Dynamics | Simulate the dynamic behavior of the compound within a biological environment (e.g., a cell membrane or protein). | Information on conformational stability, flexibility, and binding kinetics. |

| DFT Calculations | Analyze electronic properties, orbital energies (HOMO/LUMO), and reactivity descriptors. nih.gov | Insights into antioxidant capacity, chemical stability, and reaction mechanisms. |

Design and Synthesis of New Phenothiazine-Carboxylate Hybrids with Tunable Properties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach for creating novel compounds with improved efficacy or multi-target activity. mdpi.comresearchgate.netnih.gov The this compound core is an excellent platform for creating such hybrids.

Future synthetic efforts should be directed towards:

Combining with Other Heterocycles: Conjugating the phenothiazine scaffold with other biologically active heterocycles like triazoles, benzimidazoles, pyrazoles, or quinolines. mdpi.comsemanticscholar.org Such hybrids have shown promising anticancer and antimicrobial activities. mdpi.com

Amino Acid Conjugates: Linking amino acids to the phenothiazine structure, which can enhance properties like zinc chelation and improve inhibitory activity against enzymes such as farnesyltransferase. researchgate.net

Tunable Electronics and Photonics: For materials science applications, hybridizing the electron-donating phenothiazine core with various electron-accepting moieties can create novel materials with tunable optical and electronic properties for potential use in organic electronics.

Development of Targeted Delivery Systems for In Vitro and In Vivo (animal) Studies

The therapeutic potential of any compound is often limited by its physicochemical properties, such as poor solubility or lack of target specificity. Developing advanced delivery systems for this compound is a critical step for translating in vitro findings into more complex biological systems, including animal models. nih.gov

Research in this area should investigate:

Nanoencapsulation: Formulating the compound into nanoparticles, such as polymeric nanospheres or micelles. nih.govnih.gov This can improve solubility, protect the compound from degradation, and allow for controlled release. preprints.org Recent studies have shown that micelles are particularly effective carriers for other phenothiazine derivatives, enhancing their cytotoxic effects against cancer cells. nih.govnih.gov

Liposomal Formulations: Encapsulating the compound within liposomes to improve its pharmacokinetic profile and facilitate cellular uptake.

Targeted Systems: Functionalizing the surface of nanoparticles or liposomes with ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on target cells (e.g., cancer cells). This would enable targeted delivery, increasing efficacy while minimizing off-target effects in animal studies.

The exploration of these research avenues will be instrumental in unlocking the full potential of this compound, paving the way for the development of new molecules with tailored properties for a range of scientific applications.

Q & A

Basic: What are the standard synthetic routes for ethyl 10H-phenothiazine-10-carboxylate?

Answer:

The synthesis typically involves functionalizing the phenothiazine core via nucleophilic substitution or esterification. For example, analogous compounds like methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (20) are synthesized by reacting 10H-phenothiazine with activated esters under acidic conditions (e.g., trifluoroacetic acid and triethylsilane in dichloromethane). Post-reaction neutralization and purification via column chromatography yield the desired product . Similarly, hydrolysis of esters (e.g., converting methyl esters to carboxylic acids using NaOH) and subsequent coupling with hydroxylamine can generate derivatives, confirmed by NMR and mass spectrometry .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR identify substituents and confirm ester linkage integrity. For example, chemical shifts near δ 4.2–4.4 ppm (quartet) indicate ethyl ester protons .

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks and fragmentation patterns, ensuring correct molecular weight and functional groups .

- Elemental Analysis: Validates purity by comparing experimental and theoretical C/H/N/O percentages .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For phenothiazine derivatives, refinement using SHELXL (a widely used software for small-molecule crystallography) is critical. Challenges include handling twinned data or low-resolution datasets. For example, torsion angles in related compounds (e.g., −176.47° for C8—C7—C12—N1) highlight conformational rigidity, which must align with computational models . Proper data collection (e.g., at room temperature with Cu-Kα radiation) and iterative refinement cycles are essential .

Advanced: How should researchers address contradictions between spectroscopic data and computational predictions?

Answer:

- Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Discrepancies in aromatic proton shifts may indicate unexpected electron delocalization or solvent effects .

- Dynamic Processes: Variable-temperature NMR can detect rotational barriers in ester groups, which may explain split peaks or broadening .

- Crystallographic Backup: Use X-ray structures to validate ambiguous regions of the molecule .

Advanced: What strategies optimize the functionalization of this compound for biological studies?

Answer:

- Targeted Modifications: Introduce bioisosteres (e.g., replacing the ethyl ester with a hydroxamic acid) to enhance solubility or binding affinity. For example, phenothiazine-based benzhydroxamic acids show histone deacetylase (HDAC) inhibition, guided by structure-activity relationship (SAR) studies .

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append fluorescent tags or targeting moieties .

- Purification: Use preparative HPLC to isolate enantiomers or regioisomers, ensuring biological relevance .

Advanced: How can theoretical frameworks guide experimental design in phenothiazine chemistry?

Answer:

- Mechanistic Models: Apply frontier molecular orbital (FMO) theory to predict reactivity in electrophilic substitutions. For example, electron-rich phenothiazine cores favor reactions at the 2- and 7-positions .

- Retrosynthetic Analysis: Deconstruct target molecules into feasible intermediates (e.g., phenothiazine carboxylic acids as precursors) .

- Data-Driven Workflows: Use cheminformatics tools (e.g., molecular docking) to prioritize derivatives for synthesis based on predicted binding affinities .

Advanced: What statistical methods are appropriate for analyzing discrepancies in reaction yields?

Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .

- Error Analysis: Quantify uncertainties via propagation of error calculations, especially in multi-step syntheses .

- Multivariate Regression: Correlate reaction conditions (e.g., solvent polarity, reaction time) with product purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.